Home > Products > Screening Compounds P92821 > N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide - 2034377-56-3

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Catalog Number: EVT-2513412
CAS Number: 2034377-56-3
Molecular Formula: C15H19N3O3
Molecular Weight: 289.335
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Lovastatin (1)

Compound Description: Lovastatin is a fungal metabolite and a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is a clinically used drug for the treatment of hypercholesterolemia.

Relevance: Lovastatin contains a substituted tetrahydro-2H-pyran-2-one ring system, which is structurally similar to the tetrahydro-2H-pyran-4-carboxamide moiety present in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. Both compounds share a six-membered pyran ring with variations in substituents and functional groups.

Pravastatin (2)

Compound Description: Pravastatin is another HMG-CoA reductase inhibitor used to treat hypercholesterolemia. It is a more hydrophilic analog of lovastatin.

Relevance: Pravastatin also contains a substituted tetrahydro-2H-pyran-2-one ring system, highlighting the importance of this scaffold in HMG-CoA reductase inhibition. Like lovastatin, it shares the core six-membered pyran ring structure with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, despite differences in substituent patterns and functionalization.

Compactin

Compound Description: Compactin is a naturally occurring HMG-CoA reductase inhibitor produced by fungi. It serves as a lead compound for the development of synthetic HMG-CoA reductase inhibitors, including lovastatin.

Relevance: Compactin, like lovastatin and pravastatin, possesses a substituted tetrahydro-2H-pyran-2-one ring, emphasizing the relevance of this structural motif for HMG-CoA reductase inhibition. This common feature links it to the tetrahydro-2H-pyran-4-carboxamide portion of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, reinforcing the significance of the pyran ring system.

(+)-(4R)-trans-2-(4-fluororphenyl)-5-(1-methylethyl)-N,3-diphenyl-1-[(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4-carboxamide (+)-33

Compound Description: This compound represents a synthetic HMG-CoA reductase inhibitor that exhibits significantly higher inhibitory potency compared to compactin.

Relevance: This molecule incorporates both a tetrahydro-2H-pyran-2-one ring system and a pyrrole carboxamide moiety. The presence of these structural features highlights the potential for incorporating both a pyran ring and a carboxamide group, as found in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, within a single molecule to achieve enhanced biological activity.

N-heteroaryl-substituted mevalonolactones (20a and 20b)

Compound Description: These compounds are part of a series of mevalonolactones designed to possess both the pharmacological properties of lovastatin and increased hydrophilicity. They exhibited greater potency in inhibiting cholesterol biosynthesis compared to lovastatin.

Relevance: The N-heteroaryl-substituted mevalonolactones, like lovastatin, feature a substituted tetrahydro-2H-pyran-2-one ring. This structural similarity connects them to the tetrahydro-2H-pyran-4-carboxamide portion of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, emphasizing the consistent presence of the pyran ring system in this context.

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (5, TP0439150)

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It was designed to enhance inhibitory activity by combining different chemical scaffolds. ,

Relevance: This molecule contains a pyrazole ring and a carboxamide group, which are also key structural features present in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. This shared motif suggests potential commonalities in their binding interactions with target proteins. ,

1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: This compound is a structurally distinct back-up compound for 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150). It exhibits potent GlyT1 inhibitory activity and has a favorable pharmacokinetic profile.

Relevance: This compound also features a carboxamide group, emphasizing the importance of this functional group in GlyT1 inhibition and potentially in other biological activities. The presence of this group links it to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, suggesting that the carboxamide moiety may play a role in interacting with biological targets.

2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (2, SSR504734)

Compound Description: This compound serves as a starting point for the development of novel GlyT1 inhibitors. It provided the basis for exploring the impact of incorporating heteroaromatic rings to enhance GlyT1 inhibitory activity.

Relevance: Although lacking a pyrazole ring, this compound shares the carboxamide functionality with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. This suggests the potential importance of the carboxamide group in modulating biological activity across different chemical scaffolds, making it a common structural element to consider.

6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: AZD9819 is a human neutrophil elastase inhibitor. It was found to undergo an unexpected rearrangement in blood plasma samples, mediated by lipid peroxides, to form an oxazole derivative.

Relevance: AZD9819 contains both a pyrazole ring and a carboxamide group, which are key structural components also present in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. The presence of these shared motifs could imply potential similarities in their binding interactions with target proteins, highlighting the potential for common pharmacophoric elements.

2-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

Compound Description: This compound is the rearranged oxidation product of AZD9819, formed through a lipid peroxide-mediated process in blood plasma samples.

Relevance: Similar to its precursor, AZD9819, this compound also features a pyrazole ring and a carboxamide group, both of which are structural elements found in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. This suggests that even after a significant structural rearrangement, the key pyrazole and carboxamide moieties are retained, potentially indicating their importance for biological activity.

N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (1)

Compound Description: This compound represents an HTS hit from a GPCR-agonist program, which served as a starting point for the development of selective orexin 2 receptor antagonists (2-SORA).

Relevance: This compound shares the pyrazole ring and carboxamide functionalities with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. Notably, it also incorporates a furan ring, albeit connected differently than in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, highlighting the potential for exploring various positions and connections for furan rings within these chemical scaffolds to modulate their biological activities.

Seltorexant (15)

Compound Description: Seltorexant is a selective orexin 2 receptor antagonist (2-SORA) currently under clinical development for the treatment of insomnia and other conditions, including depression.

Relevance: Although not explicitly detailed in the provided abstract, Seltorexant likely belongs to the same class of 2-SORA compounds derived from the initial HTS hit, N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide. This implies a potential structural similarity with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide based on shared chemical features like pyrazole rings and carboxamide groups.

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)

Compound Description: This compound is a potent, brain-penetrant, and orally active 2-SORA with efficacy comparable to seltorexant in a sleep model in rats. It emerged from the SAR optimization of the initial HTS hit.

Relevance: This compound, like the initial HTS hit and likely seltorexant, shares the pyrazole ring and carboxamide group with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, indicating commonalities in their chemical structures within the 2-SORA class.

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

Compound Description: SR144258 is a diarylpyrazole antagonist of the CB2 cannabinoid receptor. It acts as an inverse agonist in both adenylyl cyclase and arrestin recruitment assays.

Relevance: This compound contains a pyrazole ring and a carboxamide group, key structural features also found in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. The presence of these common motifs suggests potential similarities in their binding interactions with target proteins, even if they exhibit different activities at different receptors.

N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a selective cannabinoid antagonist with a stronger affinity for the CB1 receptor compared to the CB2 receptor.

Relevance: SR141716A contains both a pyrazole ring and a carboxamide group, structural features also present in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. This suggests potential similarities in their binding interactions with target proteins, even if they exhibit different activities at different receptors.

Overview

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological activities. This compound belongs to a class of pyrazole derivatives, which are recognized for their diverse pharmacological properties, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The molecular formula of this compound is C15H19N3O3, and its molecular weight is approximately 289.33 g/mol .

Source

The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information about its structure and potential applications in research .

Classification

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is classified as an organic compound and a member of the pyrazole class. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific derivative incorporates a furan ring and a tetrahydropyran moiety, enhancing its biological activity profile.

Synthesis Analysis

Methods

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide can be achieved through various methods commonly employed for pyrazole derivatives. One prevalent approach involves the cyclocondensation of hydrazine derivatives with suitable carbonyl compounds or acetylenic ketones to form the pyrazole core.

Technical Details

The synthesis may include the following steps:

  1. Formation of the Pyrazole Ring: This can be accomplished by reacting furan-containing hydrazine with an appropriate aldehyde or ketone.
  2. Alkylation: The resulting pyrazole can undergo alkylation with ethyl halides to introduce the ethyl group.
  3. Formation of Tetrahydropyran: Tetrahydropyran can be synthesized via the reaction of tetrahydrofuran with an appropriate carboxylic acid derivative.
  4. Amidation: Finally, coupling reactions can be used to attach the tetrahydropyran moiety to the carboxamide group.

These reactions are typically characterized by their use of mild conditions and can often be performed in one-pot procedures to enhance efficiency .

Molecular Structure Analysis

Structure

The molecular structure of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide features a complex arrangement that includes:

  • A pyrazole ring which contributes to its biological activity.
  • An ethyl linker that connects the pyrazole to the tetrahydropyran structure.
  • A tetrahydropyran ring, which is further substituted with a carboxamide group.

Data

Key structural data includes:

  • Molecular Formula: C15H19N3O3
  • Molecular Weight: 289.33 g/mol
  • InChI Key: USFGYHUDXUAUHL-UHFFFAOYSA-N
    These identifiers facilitate further exploration in chemical databases for related studies and applications.
Chemical Reactions Analysis

Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide may participate in various chemical reactions typical of amides and heterocycles:

  1. Nucleophilic Substitution: The amide nitrogen can act as a nucleophile in substitution reactions.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  3. Cyclization Reactions: The presence of multiple functional groups allows for cyclization under specific conditions to form more complex structures.

Technical Details

The mechanisms underlying these reactions often involve electron transfer processes or rearrangement pathways that depend on reaction conditions such as temperature, solvent choice, and catalyst presence .

Mechanism of Action

Process

The mechanism of action for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide largely depends on its interactions at the molecular level within biological systems. Pyrazole derivatives often act on various biological targets, including enzymes and receptors.

Data

Research indicates that pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation. For instance, they may modulate signaling pathways by acting as competitive inhibitors or allosteric modulators .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as boiling point and melting point are not universally documented for this compound, general properties expected include:

  • Solubility: Likely soluble in organic solvents due to its hydrophobic regions.

Chemical Properties

Chemical properties include:

  • Reactivity towards nucleophiles due to the presence of functional groups such as amides.

Relevant data from studies indicate that variations in substituents on the pyrazole ring significantly affect these properties, influencing both solubility and biological activity .

Applications

Scientific Uses

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide has potential applications in several areas:

  1. Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting cancer or inflammatory diseases.
  2. Biological Research: Useful in exploring mechanisms of action for pyrazole derivatives as part of drug discovery efforts.
  3. Synthetic Chemistry: Serves as a versatile building block in synthesizing more complex heterocyclic compounds .

This compound exemplifies how modifications in chemical structure can lead to significant changes in biological activity, making it an important subject for ongoing research in pharmacology and synthetic chemistry.

Properties

CAS Number

2034377-56-3

Product Name

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]oxane-4-carboxamide

Molecular Formula

C15H19N3O3

Molecular Weight

289.335

InChI

InChI=1S/C15H19N3O3/c19-15(12-3-8-20-9-4-12)16-5-6-18-11-13(10-17-18)14-2-1-7-21-14/h1-2,7,10-12H,3-6,8-9H2,(H,16,19)

InChI Key

USFGYHUDXUAUHL-UHFFFAOYSA-N

SMILES

C1COCCC1C(=O)NCCN2C=C(C=N2)C3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.